molecular formula C21H18N2O4 B3017098 N-(2H-1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946221-21-2

N-(2H-1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3017098
CAS No.: 946221-21-2
M. Wt: 362.385
InChI Key: VXPUGQGNAIEVIR-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-14-4-6-15(7-5-14)12-23-10-2-3-17(21(23)25)20(24)22-16-8-9-18-19(11-16)27-13-26-18/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPUGQGNAIEVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are condensed.

    Introduction of the Benzodioxole Group: This step might involve a nucleophilic substitution reaction where a suitable benzodioxole derivative is introduced.

    Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives can interact with various molecular targets, such as:

    Ion Channels: Modulating calcium channels in the cardiovascular system.

    Enzymes: Inhibiting specific enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide may have unique properties due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a dihydropyridine framework, which is known for its versatility in medicinal chemistry. Its molecular formula is C21H18N2O4C_{21}H_{18}N_{2}O_{4}, and it exhibits properties that suggest potential applications in treating various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in critical signaling pathways. The unique structure allows for effective binding, which may modulate the activity of these targets, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Organism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

These results suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. (2009) examined the antimicrobial efficacy of various synthesized compounds, including derivatives of this compound. The results indicated a clear correlation between structural modifications and enhanced antimicrobial activity.

Case Study 2: Anticancer Mechanisms
In a separate investigation published in 2021, the anticancer mechanisms were explored using MCF-7 cells treated with the compound. The study revealed that the compound significantly increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, confirming its role as a potential therapeutic agent against breast cancer.

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